1,6-Bis(tert-butoxycarbonylamino)hexane

Vue d'ensemble

Description

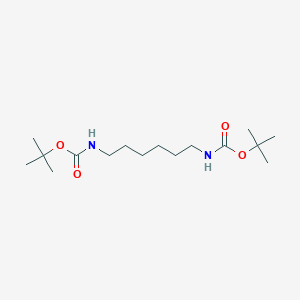

. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to a hexane backbone. It is commonly used in organic synthesis, particularly in the protection of amine groups.

Méthodes De Préparation

1,6-Bis(tert-butoxycarbonylamino)hexane can be synthesized through a multi-step process involving the protection of 1,6-hexanediamine. The synthetic route typically involves the following steps:

Protection of Amino Groups: The amino groups of 1,6-hexanediamine are protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated equipment and continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

1,6-Bis(tert-butoxycarbonylamino)hexane undergoes various chemical reactions, primarily involving the deprotection of the Boc groups and subsequent functionalization of the amine groups. Some common reactions include:

Deprotection: The Boc groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield 1,6-hexanediamine.

Substitution Reactions: The resulting 1,6-hexanediamine can undergo nucleophilic substitution reactions with various electrophiles to form new compounds.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the functional groups introduced during synthesis.

Applications De Recherche Scientifique

Organic Synthesis

Protecting Group Utility:

Boc-hexane serves as a protecting group for amines during chemical reactions. The two tert-butoxycarbonyl (Boc) groups prevent amine functionalities from participating in unwanted reactions while allowing selective modifications of other functional groups. This selectivity is crucial in multi-step synthesis processes where the integrity of certain functional groups must be maintained.

Deprotection Mechanisms:

The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding 1,6-hexanediamine. This deprotected form can then engage in various nucleophilic substitution reactions, facilitating the formation of complex molecules essential in organic chemistry .

Medicinal Chemistry

Pharmaceutical Synthesis:

In medicinal chemistry, Boc-hexane is instrumental in synthesizing pharmaceuticals. The protection of amine functionalities allows for the systematic construction of complex drug molecules while minimizing side reactions. For instance, Boc-protected amines can be incorporated into peptide synthesis or other bioactive compounds, enhancing their therapeutic potential .

Case Studies:

- A study demonstrated the use of Boc-hexane in synthesizing polycyclic Toll-like receptor (TLR) antagonists, which are promising candidates for treating immune disorders. The compound was utilized to ensure the selective formation of desired intermediates without compromising other reactive sites .

Polymer Chemistry

Polyamide Formation:

Boc-hexane is also employed in polymer chemistry for the preparation of polyamides and other polymers. The protected amine groups can be deprotected post-polymerization to yield functional polymers with specific properties tailored for various applications .

Synthesis Techniques:

The synthesis typically involves:

- Protection of 1,6-hexanediamine using Boc-Cl.

- Subsequent polymerization processes where the protected amines are incorporated into polymer chains.

- Final deprotection to yield the desired polymer structure with free amine functionalities.

Mécanisme D'action

The mechanism of action of 1,6-Bis(tert-butoxycarbonylamino)hexane primarily involves the protection and deprotection of amine groups. The Boc groups provide steric hindrance and electronic effects that prevent the amine groups from participating in unwanted reactions. Upon deprotection, the free amine groups can engage in various chemical transformations, enabling the synthesis of complex molecules .

Comparaison Avec Des Composés Similaires

1,6-Bis(tert-butoxycarbonylamino)hexane can be compared with other similar compounds, such as:

1,4-Bis(tert-butoxycarbonylamino)butane: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.

1,8-Bis(tert-butoxycarbonylamino)octane: Similar in structure but with a longer carbon chain, affecting its solubility and reactivity.

1,6-Diaminohexane: The unprotected form of the compound, which is more reactive and less stable compared to its Boc-protected counterpart.

This compound is unique due to its specific chain length and the presence of two Boc groups, making it particularly useful in applications requiring selective protection of amine groups.

Activité Biologique

1,6-Bis(tert-butoxycarbonylamino)hexane (CAS No. 16644-54-5) is a derivative of 1,6-diaminohexane, where the amine groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is primarily used in organic synthesis and peptide chemistry due to its ability to serve as a protected amino acid. Understanding its biological activity is crucial for its application in drug development and biochemical studies.

Chemical Structure and Properties

This compound features two Boc-protected amine functionalities attached to a hexane backbone. The structure can be represented as follows:

Molecular Weight: 174.19 g/mol

Canonical SMILES: CC(C(=O)O)C(C(=O)O)CC

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 1,6-diaminohexane have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways crucial for bacterial survival.

Anticancer Potential

Some studies suggest that amino acid derivatives can inhibit tumor growth by modulating metabolic pathways or serving as prodrugs that activate within cancer cells. The Boc-protecting groups may enhance the stability of these compounds in biological systems, allowing for targeted delivery and reduced side effects.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study synthesized various Boc-protected amino acids, including derivatives of 1,6-diaminohexane, and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Studies : In a comparative study of amino acid derivatives, compounds similar to this compound were tested against multi-drug resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The findings revealed that these compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .

- Enzyme Inhibition : Research on related compounds demonstrated their ability to inhibit bacterial topoisomerases, essential enzymes for DNA replication and repair in bacteria. This inhibition leads to bacterial cell death and presents a promising avenue for developing new antibiotics .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12-18-14(20)22-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSMPNIBLRKWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383024 | |

| Record name | 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16644-54-5 | |

| Record name | 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.